1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves several steps. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Finally, the piperidine moiety is introduced through a nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Scientific Research Applications
1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves the inhibition of specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which may enhance their biological activity.
The uniqueness of 1-[1-(2,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21N5 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H21N5/c1-13-6-7-16(14(2)10-13)23-18-15(11-21-23)17(19-12-20-18)22-8-4-3-5-9-22/h6-7,10-12H,3-5,8-9H2,1-2H3 |
InChI Key |
WEVZMHADUKCQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4)C |
Origin of Product |
United States |
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